EN523

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

EN523 的合成涉及几个关键步骤:

Horner–Wadsworth–Emmons 偶联: 该步骤涉及在碱的存在下,醛与膦酸酯反应形成 α,β-不饱和酯。

Ullmann 偶联: 该步骤涉及在铜催化剂的存在下,芳基卤化物与亲核试剂偶联。

丙烯酰胺形成: 该步骤涉及在碱的存在下,胺与丙烯酰氯反应形成丙烯酰胺.

化学反应分析

EN523 经历了几种类型的化学反应:

取代反应: 由于哌嗪酮环的存在,this compound 可以发生亲核取代反应。

加成反应: this compound 中的 α,β-不饱和羰基可以发生迈克尔加成反应。

氧化还原反应: This compound 中的呋喃环可以在适当的条件下被氧化或还原.

这些反应中常用的试剂和条件包括用于 Horner–Wadsworth–Emmons 偶联的碱如氢化钠、用于 Ullmann 偶联的铜催化剂以及用于丙烯酰胺形成的丙烯酰氯 . 这些反应形成的主要产物取决于所用试剂和条件。

科学研究应用

作用机制

相似化合物的比较

EN523 在选择性修饰 OTUB1 中的非催化性、变构半胱氨酸而不抑制其去泛素化活性方面是独一无二的 . 类似的化合物包括:

Eeyarestatin I: 一种抑制 OTUB1 去泛素化活性的化合物.

NSC59984: 一种靶向去泛素化酶但不会选择性修饰非催化性半胱氨酸的化合物.

ASS234: 一种靶向去泛素化酶但具有不同分子靶标和途径的化合物.

This compound 因其对非催化性半胱氨酸的选择性修饰及其在开发用于靶向蛋白质稳定的 DUBTACs 方面的作用而脱颖而出 .

生物活性

EN523 is a synthetic compound identified as an effective recruiter of the deubiquitinase OTUB1, which plays a crucial role in regulating protein stability through ubiquitin signaling pathways. This article delves into the biological activity of this compound, highlighting its mechanisms, structure-activity relationships, and potential therapeutic applications.

Targeting OTUB1

This compound specifically targets a non-catalytic allosteric site at cysteine C23 in the OTUB1 enzyme. This interaction enhances the stability and function of proteins that are substrates for OTUB1 without inhibiting its catalytic activity. The compound's ability to bind to OTUB1 was confirmed through various assays, including:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This analysis demonstrated that this compound selectively binds to C23, with no modification detected at the catalytic site C91, ensuring that OTUB1 retains its deubiquitination activity .

- Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR studies indicated that the binding of this compound does not interfere with the interaction between OTUB1 and ubiquitin-conjugating enzymes like UBE2D2, suggesting a non-competitive mechanism .

In Vitro Assays

In vitro reconstituted assays showed that this compound does not inhibit OTUB1's deubiquitination activity when monitoring monoubiquitin release from diubiquitin in the presence of UBE2D1. This characteristic positions this compound as a promising candidate for therapeutic applications where protein stabilization is desired without disrupting normal cellular functions .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies conducted on this compound revealed critical insights into its binding efficacy and specificity. The compound's design incorporates an acrylamide moiety that facilitates covalent bonding to OTUB1. The following table summarizes key structural features and their corresponding biological activities:

| Structural Feature | Description | Biological Activity |

|---|---|---|

| Acrylamide Group | Covalent binding site | Enables selective targeting of OTUB1 |

| Non-catalytic Site | C23 residue | Maintains OTUB1's catalytic function |

| Allosteric Modulator | Enhances substrate stability | Promotes therapeutic protein stabilization |

Therapeutic Potential in Cystic Fibrosis

One notable application of this compound is its role in stabilizing the ΔF508-CFTR chloride channel, which is associated with cystic fibrosis. The ΔF508 mutation leads to misfolding and degradation of CFTR, making it a prime target for intervention. By recruiting OTUB1 to stabilize this mutant protein, this compound may offer a novel therapeutic strategy for patients suffering from cystic fibrosis .

Research Findings

Research has consistently highlighted this compound's potential through various studies:

- Protein Stabilization : Studies demonstrated that this compound effectively stabilizes proteins targeted by OTUB1 without disrupting their normal degradation pathways.

- Non-Aggregation : The compound was shown to displace IA-rhodamine labeling of OTUB1 without causing protein aggregation or precipitation, indicating its safety profile in cellular contexts .

属性

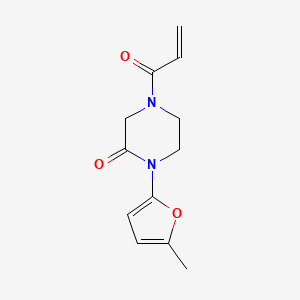

IUPAC Name |

1-(5-methylfuran-2-yl)-4-prop-2-enoylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-10(15)13-6-7-14(11(16)8-13)12-5-4-9(2)17-12/h3-5H,1,6-8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXPDOMFYBFXKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)N2CCN(CC2=O)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。